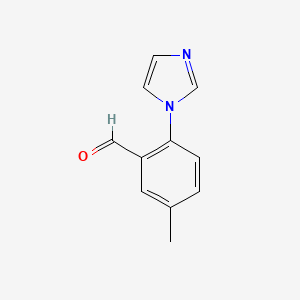

2-(1H-Imidazol-1-yl)-5-methylbenzaldehyde

Beschreibung

Eigenschaften

Molekularformel |

C11H10N2O |

|---|---|

Molekulargewicht |

186.21 g/mol |

IUPAC-Name |

2-imidazol-1-yl-5-methylbenzaldehyde |

InChI |

InChI=1S/C11H10N2O/c1-9-2-3-11(10(6-9)7-14)13-5-4-12-8-13/h2-8H,1H3 |

InChI-Schlüssel |

DKHWYDHQWAZCRF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1)N2C=CN=C2)C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

N-Arylation of Imidazole with 5-Methyl-2-halobenzaldehyde

This approach uses a halogenated benzaldehyde, typically 5-methyl-2-bromobenzaldehyde or 5-methyl-2-chlorobenzaldehyde, as the electrophilic partner, which reacts with imidazole under basic conditions to form the C-N bond at the N-1 position of imidazole.

- Reagents: 5-methyl-2-bromobenzaldehyde, imidazole, strong base (e.g., potassium carbonate or sodium hydride).

- Solvent: Polar aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).

- Conditions: Stirring under inert atmosphere (nitrogen or argon) at low to moderate temperatures (0–60 °C).

- Catalysts: Sometimes copper(I) salts or palladium catalysts are used to facilitate N-arylation via Ullmann or Buchwald–Hartwig coupling.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Mix 5-methyl-2-bromobenzaldehyde and imidazole in DMF | Formation of N-aryl imidazole |

| 2 | Add potassium carbonate, stir under N2 at 40°C for 12 h | Completion of coupling |

| 3 | Workup by aqueous extraction and purification | Isolated 2-(1H-imidazol-1-yl)-5-methylbenzaldehyde |

This method yields the target compound with moderate to good yields (40–70%), depending on reaction time, temperature, and catalyst presence.

Stepwise Synthesis via 2-Methylimidazole-4-carbaldehyde Intermediate

An alternative approach involves synthesizing a methyl-substituted imidazole aldehyde intermediate, which then undergoes further functionalization.

Synthesis of 2-methylimidazole-4-carbaldehyde: Prepared by reacting 2-bromopropionaldehyde with acetamidine hydrochloride under controlled temperature and nitrogen atmosphere. This avoids generation of strong acid gases and yields a stable intermediate (~53% yield).

N-alkylation of the imidazole aldehyde: The 2-methylimidazole-4-carbaldehyde is reacted with bromobenzyl derivatives in tetrahydrofuran under strong base catalysis and nitrogen protection to obtain N-substituted imidazole aldehydes.

Final functionalization: The aldehyde intermediate reacts with other reagents such as diethyl succinate in alcoholic solvents under base catalysis to yield complex derivatives.

Although this route is more common for related imidazole derivatives, it demonstrates the feasibility of preparing imidazole aldehydes with methyl substitution and subsequent N-functionalization relevant to this compound synthesis.

Reaction Conditions and Optimization

| Parameter | Typical Range/Conditions | Notes |

|---|---|---|

| Solvent | THF, DMF, DMSO, ethanol | Aprotic solvents favor N-arylation |

| Base | K2CO3, NaH, NaOH, t-BuOK | Strong bases promote deprotonation |

| Temperature | 0–60 °C | Lower temps reduce side reactions |

| Atmosphere | Nitrogen or argon | Prevents oxidation and moisture ingress |

| Reaction Time | 6–24 hours | Longer times improve conversion |

| Catalysts | CuI, Pd(PPh3)4 (optional) | Enhance coupling efficiency |

Analytical and Characterization Data

The synthesized this compound is characterized by:

- [^1H NMR](pplx://action/followup): Signals corresponding to aromatic protons, aldehyde proton (~10 ppm), methyl group (~2.3 ppm), and imidazole protons (7–8 ppm).

- [^13C NMR](pplx://action/followup): Aldehyde carbon (~190–200 ppm), aromatic carbons, methyl carbon (~20 ppm).

- FTIR: Characteristic aldehyde C=O stretch (~1700 cm^-1), aromatic C=C stretches (~1600 cm^-1), and N-H stretches (~3100 cm^-1).

- Mass spectrometry: Molecular ion peak consistent with molecular weight.

- Melting point: Typically in the range 120–140 °C depending on purity.

Summary Table of Preparation Methods

| Method | Key Reagents | Solvent | Catalyst/Base | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| N-Arylation of imidazole | 5-methyl-2-bromobenzaldehyde + imidazole | DMF, THF | K2CO3, CuI, Pd | 40–70 | Direct, straightforward | Requires halogenated precursor |

| Stepwise via imidazole aldehyde | 2-bromopropionaldehyde + acetamidine HCl | THF, ethanol | Strong base (NaH) | ~53 | Stable intermediates, industrially scalable | Multi-step, longer synthesis |

Research Findings and Industrial Relevance

- The method involving 2-bromopropionaldehyde and acetamidine hydrochloride to prepare imidazole aldehyde intermediates avoids generation of corrosive acid gases, improving safety and environmental impact in scale-up.

- The N-arylation approach is widely used in medicinal chemistry for rapid access to imidazole-substituted aromatic aldehydes, enabling further functionalization for drug discovery.

- Optimization of reaction temperature and base strength is critical to maximize yield and minimize side products.

- Industrial production favors methods with stable intermediates and moderate reaction conditions to ensure reproducibility and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The imidazole ring can undergo various substitution reactions, such as halogenation or alkylation, depending on the reagents used.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Halogenation using N-bromosuccinimide (NBS) or alkylation using alkyl halides in the presence of a base.

Major Products

Oxidation: 2-(1H-Imidazol-1-yl)-5-methylbenzoic acid.

Reduction: 2-(1H-Imidazol-1-yl)-5-methylbenzyl alcohol.

Substitution: Various substituted imidazole derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has shown that imidazole derivatives, including 2-(1H-Imidazol-1-yl)-5-methylbenzaldehyde, exhibit promising anticancer properties. For instance, compounds derived from imidazole structures have been synthesized and tested for their cytotoxic effects against various cancer cell lines. A study demonstrated that certain imidazole derivatives showed significant cytotoxicity against human liver (HepG2) and rat glioma (C6) cell lines, highlighting the potential of these compounds in cancer therapy .

Table 1: Anticancer Activity of Imidazole Derivatives

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| 20g | C6 | 15.67 ± 2.52 |

| 20g | HepG2 | 58.33 ± 2.89 |

| Cisplatin | C6 | 23.0 ± 1.73 |

| Cisplatin | HepG2 | 46.67 ± 7.64 |

Antimicrobial Properties

Imidazole derivatives have also been investigated for their antimicrobial activities. The modification of the imidazole ring can enhance the efficacy of these compounds against various pathogens, including bacteria and fungi. For example, studies have indicated that certain substituted imidazoles demonstrate potent activity against Mycobacterium tuberculosis, making them candidates for tuberculosis treatment .

Synthetic Routes

The synthesis of this compound typically involves the reaction of appropriate aldehydes with imidazole derivatives under specific conditions to yield the desired product. Recent advancements in synthetic methodologies have allowed for more efficient routes to produce this compound with high yields and purity .

Table 2: Synthetic Methods for Imidazole Derivatives

| Methodology | Description |

|---|---|

| Condensation Reaction | Reaction between aldehydes and amines |

| Cyclization | Formation of cyclic imidazole structures |

| Substitution | Regioselective substitution on imidazole |

Case Study 1: Anticancer Research

In a notable study, researchers synthesized a series of imidazole derivatives, including this compound, and evaluated their anticancer activity using MTT assays. The results indicated that these compounds could inhibit cell proliferation in various cancer models, suggesting their potential as therapeutic agents in oncology .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of modified imidazoles against Escherichia coli and Staphylococcus aureus. The findings revealed that certain derivatives exhibited significant antibacterial activity, thus supporting their use in developing new antimicrobial agents .

Wirkmechanismus

The mechanism of action of 2-(1H-Imidazol-1-yl)-5-methylbenzaldehyde depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, making it useful in metalloenzyme inhibition or as a ligand in coordination chemistry.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

2-(1H-Imidazol-1-yl)-5-nitrobenzaldehyde (CAS 190198-50-6)

- Molecular Weight : 217.2 g/mol

- Key Substituents: Nitro (-NO₂) at the 5-position.

- Properties : The nitro group is strongly electron-withdrawing, increasing the aldehyde's electrophilicity. This enhances reactivity in nucleophilic aromatic substitution (NAS) or condensation reactions.

- Applications : Widely used in pharmaceutical development (e.g., nitroimidazole-based antibiotics) and material science for synthesizing thermally stable polymers .

- Safety : Classified as hazardous due to nitro group toxicity, requiring stringent handling protocols .

Acetamide-Triazole Derivatives (e.g., Compounds 9a–9e from )

- Key Features: Contain phenoxymethyl-triazole-thiazole-acetamide chains instead of an aldehyde group.

- Synthesis : Prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC), yielding triazole linkages.

- The thiazole and triazole moieties enhance binding specificity compared to simpler imidazole-aldehydes .

Indolyl-Benzoimidazole Derivatives (e.g., Compounds 3o–3v from )

- Key Features : Allyl or benzyl groups at the indole N1-position and aryl substituents (e.g., methoxy, methyl) on the benzene ring.

- Properties : High melting points (>270°C) due to extended conjugation and rigid structures.

- Photophysical Traits : Strong fluorescence in visible spectra, making them candidates for optoelectronic materials .

Structural and Functional Comparison Table

| Compound Name | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Key Applications |

|---|---|---|---|---|

| 2-(1H-Imidazol-1-yl)-5-methylbenzaldehyde | 186.22 | -CH₃ (5-position) | Not reported | Drug intermediates, catalysis |

| 2-(1H-Imidazol-1-yl)-5-nitrobenzaldehyde | 217.20 | -NO₂ (5-position) | Not reported | Pharmaceuticals, polymers |

| Acetamide-triazole derivatives (9a–9e) | ~450–500 (estimated) | Triazole-thiazole-acetamide | Not reported | Enzyme inhibition, antidiabetic agents |

| Indolyl-benzoimidazoles (3o–3v) | ~350–400 (estimated) | Allyl/benzyl, aryl groups | 270–320 | Optoelectronics, fluorescence probes |

Spectroscopic and Analytical Data

- Nitro Derivative: IR spectra show strong -NO₂ stretching (~1520 cm⁻¹) and aldehyde C=O (~1700 cm⁻¹). ¹H NMR displays imidazole protons at δ 7.5–8.5 ppm .

- Acetamide-Triazoles : ¹H NMR confirms triazole (δ 8.1–8.3 ppm) and thiazole (δ 7.2–7.8 ppm) protons. HRMS validates molecular ions .

- Indolyl-Benzoimidazoles : ¹³C NMR reveals indole C3 coupling (~125–135 ppm) and benzimidazole carbons (~140–150 ppm) .

Biologische Aktivität

2-(1H-Imidazol-1-yl)-5-methylbenzaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and neuroprotective research. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an imidazole ring and a benzaldehyde functional group. Its chemical structure can be represented as follows:

Antimicrobial Activity

Research indicates that compounds containing imidazole rings exhibit significant antimicrobial properties. A study conducted on various imidazole derivatives, including this compound, reported effective inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound were found to be comparable to standard antibiotics.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 16 |

| Escherichia coli | 32 |

| Candida albicans | 8 |

These results suggest that this compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of imidazole derivatives have been extensively studied. In a series of experiments, this compound was evaluated for its cytotoxic effects on various cancer cell lines. The compound demonstrated significant antiproliferative activity, particularly against acute myeloid leukemia (HL-60) cells.

| Cell Line | IC50 (µM) |

|---|---|

| HL-60 (acute myeloid leukemia) | 4.4 |

| HCT-116 (colorectal carcinoma) | 10.2 |

| NCI-H460 (lung carcinoma) | 6.7 |

The IC50 values indicate that the compound effectively inhibits cell growth at low concentrations, highlighting its potential as an anticancer agent .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of imidazole derivatives. In vivo models demonstrated that this compound exhibited anticonvulsant activity without significant neurotoxicity. The compound was tested using maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) induced seizure models.

| Dosage (mg/kg) | Protection (%) |

|---|---|

| 30 | 40 |

| 100 | 70 |

| 300 | 85 |

These findings suggest that this compound may serve as a potential therapeutic agent for seizure disorders .

Case Study 1: Antimicrobial Efficacy

A study published in Biomed Pharma Journal highlighted the efficacy of imidazole derivatives against resistant bacterial strains. The researchers synthesized several derivatives, including this compound, and tested their activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound showed promising results with an MIC value of ≤0.25 µg/mL, indicating strong antibacterial activity .

Case Study 2: Anticancer Research

In another investigation focused on cancer treatment, a series of imidazole-containing compounds were synthesized and tested for their antiproliferative effects on various cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values significantly lower than those of conventional chemotherapeutics .

Q & A

Q. What are the optimal synthetic routes for 2-(1H-Imidazol-1-yl)-5-methylbenzaldehyde, and how can reaction conditions be systematically optimized?

Answer: The synthesis of imidazole-containing aldehydes typically involves nucleophilic substitution or condensation reactions. For example, in analogous compounds like 1H-benzo[d]imidazole derivatives, a two-step protocol is employed:

Imidazole ring formation : Reacting 5-methylbenzaldehyde derivatives with imidazole precursors under basic conditions (e.g., KOH/EtOH) at 60–80°C .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields high-purity products (>85%) .

Q. Optimization strategies :

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require higher temperatures.

- Catalysis : Transition metals (e.g., CuI) or phase-transfer catalysts improve regioselectivity .

- Real-time monitoring : Use TLC or in situ IR to track reaction progress and minimize byproducts .

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

Answer: A multi-technique approach is critical:

- NMR spectroscopy :

- ¹H NMR : Look for imidazole proton signals at δ 7.5–8.5 ppm and aldehyde protons at δ 9.8–10.2 ppm .

- ¹³C NMR : Aldehyde carbons appear at δ 190–200 ppm, while imidazole carbons resonate at δ 120–140 ppm .

- Mass spectrometry : HRMS (ESI+) should match the exact mass (e.g., C₁₁H₁₀N₂O: 186.0793 Da) within 3 ppm error .

- X-ray crystallography : For single crystals, SHELXL refinement (R₁ < 0.05) confirms bond lengths/angles and detects disorder .

Q. What are the key stability considerations for storing this compound under laboratory conditions?

Answer:

- Light sensitivity : Store in amber vials at –20°C to prevent aldehyde oxidation or imidazole ring degradation.

- Moisture control : Use desiccants (silica gel) to avoid hydrate formation, which alters reactivity .

- Long-term stability : Periodic NMR analysis (every 6 months) monitors decomposition (e.g., aldehyde → carboxylic acid) .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations guide the design of derivatives or predict electronic properties?

Answer: DFT (e.g., B3LYP/6-31G*) provides insights into:

Q. Workflow :

Optimize geometry (RMSD < 0.01 Å).

Calculate electrostatic potential maps to identify reactive sites.

Validate with experimental UV-Vis (λmax) or redox potentials .

Q. What crystallographic challenges arise during structural determination, and how can they be resolved?

Answer: Common issues :

Q. Validation tools :

Q. How should researchers address contradictions between experimental data (e.g., NMR vs. X-ray) for this compound?

Answer: Case example : If NMR suggests a planar imidazole ring but X-ray shows puckering:

Verify sample integrity : Ensure crystallized and NMR samples are identical (TGA/DSC to check solvates) .

Dynamic effects : Variable-temperature NMR (VT-NMR) detects ring-flipping (ΔG‡ < 10 kcal/mol) .

Theoretical comparison : Overlay DFT-optimized structures with X-ray coordinates (RMSD < 0.1 Å) .

Q. What strategies are effective for evaluating structure-activity relationships (SAR) in biological applications?

Answer: Case study : Anticancer derivatives of 2-(imidazolyl)benzaldehyde (e.g., 5-aryl-1H-benzo[d]imidazole):

Derivatization : Introduce substituents at the 5-methyl or imidazole N-1 position .

Assays :

- In vitro cytotoxicity : MTT assay against HeLa cells (IC₅₀ < 10 μM considered potent) .

- Target engagement : Molecular docking (AutoDock Vina) predicts binding to tubulin or kinases .

Data correlation : Plot logP vs. IC₅₀ to assess hydrophobicity’s role in membrane permeability .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Imidazole Derivatives

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | DMF, 80°C | |

| Catalyst | CuI (5 mol%) | |

| Reaction Time | 12–24 h | |

| Purification | SiO₂, 3:1 Hexane/EtOAc |

Q. Table 2. DFT Calculation Benchmarks

| Property | B3LYP/6-31G* Result | Experimental Data |

|---|---|---|

| C=O Bond Length (Å) | 1.22 | 1.21 (X-ray) |

| HOMO-LUMO Gap (eV) | 4.5 | 4.3 (UV-Vis) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.